N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Overview
Description
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.
Amidation Reaction: The final step involves the coupling of the thiadiazole derivative with 4-(2-methylpropanamido)benzoic acid using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the amide or thiadiazole moieties, potentially leading to the formation of amines or thiols.
Substitution: The aromatic ring and thiadiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(5-TERT-BUTYL-1,3,4-THIADIAZOL-2-YL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the thiadiazole and benzamide moieties, which may confer unique biological and chemical properties.
Properties
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-(2-methylpropanoylamino)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-10(2)13(22)18-12-8-6-11(7-9-12)14(23)19-16-21-20-15(24-16)17(3,4)5/h6-10H,1-5H3,(H,18,22)(H,19,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPRPVTVDPJQGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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